3-Phenyl-1,2,4-thiadiazole-5-thiol
Overview
Description
3-Phenyl-1,2,4-thiadiazole-5-thiol is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the thiadiazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
3-Phenyl-1,2,4-thiadiazole-5-thiol and its derivatives have been found to target a variety of biological entities. For instance, some derivatives have been shown to inhibit the urease enzyme, which plays a crucial role in the virulence of urease-positive microorganisms . Other derivatives have demonstrated potential as anti-breast cancer agents through dual inhibition of PARP-1 and EGFR targets .
Mode of Action
The interaction of this compound with its targets can result in significant changes. For example, in the case of urease inhibition, the compound can bind to the active site of the enzyme, leading to a competitive type of inhibition . In the context of anti-cancer activity, the compound may interact with key amino acid residues of the PARP-1 and EGFR proteins, leading to their inhibition .
Biochemical Pathways
The action of this compound can affect various biochemical pathways. In the case of urease inhibition, the hydrolysis of urea to carbamic acids, which further hydrolyze to ammonia and carbon dioxide, is disrupted . When acting as an anti-cancer agent, the compound may interfere with the DNA repair pathways that cancer cells rely on .
Pharmacokinetics
The compound’s molecular weight of 19428 g/mol suggests that it may have favorable absorption and distribution characteristics
Result of Action
The action of this compound can lead to various molecular and cellular effects. For instance, its inhibition of urease can disrupt the survival and virulence of urease-positive microorganisms . As an anti-cancer agent, the compound has shown potent cytotoxic effects against multiple human cancer cell lines .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substituents on the phenyl ring of 1,3,4-thiadiazoles can enhance their cytotoxic activity
Biochemical Analysis
Biochemical Properties
3-Phenyl-1,2,4-thiadiazole-5-thiol has been found to interact with various enzymes and proteins. For instance, it has been reported that 1,3,4-substituted-thiadiazole derivatives have shown bonding and hydrophobic interactions with key amino acid residues . This suggests that this compound may also interact with biomolecules in a similar manner.
Cellular Effects
In terms of cellular effects, 1,3,4-substituted-thiadiazole derivatives have been evaluated for their cytotoxic effects on multiple human cancer cell lines . Given the structural similarity, it is plausible that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Molecular modeling studies have spotlighted the anchoring role of 1,3,4-substituted-thiadiazole moiety in bonding and hydrophobic interaction with the key amino acid residues . This suggests that this compound may exert its effects at the molecular level through similar interactions.
Metabolic Pathways
It is known that certain thiadiazole derivatives can be metabolized by enzymes such as CYP2B4 and CYP2E1
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenyl-1,2,4-thiadiazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction typically occurs under reflux conditions and results in the formation of the desired thiadiazole derivative .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2,4-thiadiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogens or nitrating agents for electrophilic aromatic substitution.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Phenyl-1,2,4-thiadiazole-5-thiol has numerous applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biology: Used in studies related to enzyme inhibition and protein interactions.
Industry: Employed in the synthesis of advanced materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A closely related compound with similar biological activities.
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Phenyl-1,3,4-thiadiazole: Exhibits similar chemical reactivity and applications.
Uniqueness
3-Phenyl-1,2,4-thiadiazole-5-thiol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the thiol group adds to its versatility in forming covalent bonds with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-phenyl-2H-1,2,4-thiadiazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKQCFRTJSBUPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)SN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383811 | |
Record name | 3-phenyl-1,2,4-thiadiazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20069-34-5 | |
Record name | 3-Phenyl-1,2,4-thiadiazole-5(2H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20069-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-phenyl-1,2,4-thiadiazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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